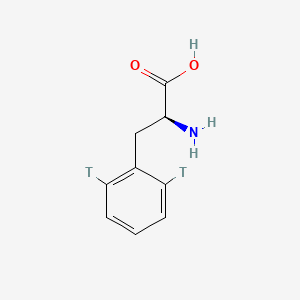
L-Phenyl-2,6-t2-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenyl-2,6-t2-alanine is a synthetic amino acid derivative It is structurally similar to L-phenylalanine, an essential amino acid, but with specific modifications that make it unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenyl-2,6-t2-alanine typically involves the modification of L-phenylalanineFor instance, the use of propylphosphonic anhydride (T3P) as a coupling reagent has been reported in the synthesis of amide derivatives of L-phenylalanine .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered Escherichia coli strains. These strains can be modified to produce L-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This method is advantageous due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Phenyl-2,6-t2-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenyl ring or the amino acid backbone.
Reduction: This reaction can be used to reduce specific functional groups introduced during synthesis.
Substitution: This reaction involves the replacement of functional groups on the phenyl ring or the amino acid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications.
Major Products
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
L-Phenyl-2,6-t2-alanine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Industry: It is used in the production of dietary supplements, feed, cosmetics, and chemical products.
Mechanism of Action
The mechanism of action of L-Phenyl-2,6-t2-alanine involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and nucleic acids, affecting their structure and function . Additionally, it may participate in metabolic pathways, leading to the production of bioactive compounds.
Comparison with Similar Compounds
L-Phenyl-2,6-t2-alanine can be compared to other similar compounds, such as:
L-Phenylalanine: The parent compound, which is an essential amino acid involved in protein synthesis and metabolic pathways.
L-Tyrosine: A derivative of L-phenylalanine that is a precursor for neurotransmitters like dopamine and norepinephrine.
L-Tryptophan: Another essential amino acid that serves as a precursor for serotonin and melatonin.
This compound is unique due to its specific modifications, which can enhance its interactions with biological macromolecules and its potential therapeutic applications.
Properties
CAS No. |
89186-44-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,6-ditritiophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i4T,5T |
InChI Key |
COLNVLDHVKWLRT-QTABDXEKSA-N |
Isomeric SMILES |
[3H]C1=C(C(=CC=C1)[3H])C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















